![molecular formula C7H16Cl2N4 B3249042 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1909328-09-1](/img/structure/B3249042.png)
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Overview
Description
“1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1152939-98-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” are not mentioned in the search results, compounds with similar structures have been studied. For example, the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-dodecyl methacrylate in toluene has been analyzed .Physical And Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C in a dark place and an inert atmosphere . and can exist in liquid, semi-solid, or solid form . The compound’s molecular weight is 154.21 .Scientific Research Applications
Drug Delivery Systems
DMAP’s amphiphilic nature and biocompatibility make it an excellent candidate for drug delivery systems. Researchers have explored its use in designing nanocarriers, such as micelles, for simultaneous delivery of anticancer drugs and nucleic acids . These nanocarriers can enhance cancer therapy by precisely targeting tumor cells.
Antioxidant and Anti-Inflammatory Agent
DMAP has antioxidant properties, which can protect cells from oxidative stress. Additionally, it exhibits anti-inflammatory effects, making it valuable in mitigating inflammation-related diseases . Researchers have investigated its potential as a therapeutic agent in these contexts.
Anticancer Applications
Quercetin-loaded micelles based on DMAP have been studied for their anticancer activity. Quercetin, an antioxidant and anti-inflammatory compound, can be effectively delivered using DMAP-based nanocarriers . These micelles hold promise for targeted cancer therapy.
Gene Delivery
DMAP-modified polymers have been used to form micelleplexes with DNA. These complexes allow simultaneous delivery of quercetin and genetic material . The combination of drug and gene delivery holds potential for personalized medicine and gene-based therapies.
Biodegradable Polymers
DMAP is incorporated into biodegradable polycarbonates, enhancing their properties. These polymers find applications in tissue engineering, wound healing, and controlled drug release . DMAP contributes to the biocompatibility and degradation behavior of these materials.
Polymer Synthesis and Modification
DMAP is involved in polymerization reactions, leading to well-defined water-soluble homopolymers . Researchers use these polymers as building blocks for various applications, including drug delivery and material design.
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dna and topoisomerase ii . Topoisomerase II is an enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication and cell division .
Mode of Action
It can be inferred from similar compounds that it may intercalate into dna, disrupting the normal function of topoisomerase ii . This disruption can lead to DNA damage and ultimately cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii, it can be inferred that it may affect pathways related to dna replication and cell division .
Result of Action
Based on its potential mode of action, it can be inferred that it may cause dna damage, disrupt cell division, and ultimately lead to cell death .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJIAYCYJREFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
1909328-09-1 | |
Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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